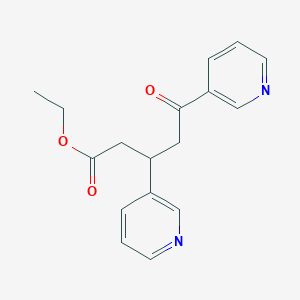

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate

Description

BenchChem offers high-quality Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-3,5-dipyridin-3-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-17(21)10-15(13-5-3-7-18-11-13)9-16(20)14-6-4-8-19-12-14/h3-8,11-12,15H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRJHIINHYHDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572527 | |

| Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200571-38-6 | |

| Record name | Ethyl δ-oxo-β-3-pyridinyl-3-pyridinepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200571-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate

This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The document details a proposed synthetic pathway, grounded in established chemical principles, and outlines a rigorous characterization protocol to ensure structural verification and purity assessment.

Introduction and Strategic Importance

Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (C₁₇H₁₈N₂O₃, CAS: 200571-38-6) is a heterocyclic compound featuring a β-keto ester functionality and two pyridine rings.[1][2][3] The presence of the pyridine moieties, common pharmacophores in numerous therapeutic agents, coupled with the 1,5-dicarbonyl system, a versatile synthetic handle, makes this molecule a valuable scaffold for the development of novel chemical entities. The strategic incorporation of pyridine rings can influence pharmacokinetic properties such as solubility and metabolic stability, while also providing sites for hydrogen bonding interactions with biological targets.

This guide will provide a plausible and detailed synthetic protocol based on the principles of Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5][6] Furthermore, a comprehensive characterization workflow is presented to affirm the identity and purity of the synthesized compound.

Proposed Synthetic Pathway: A Michael Addition Approach

The structure of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a 1,5-dicarbonyl compound, strongly suggests a retrosynthetic disconnection pointing towards a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][7] In this proposed synthesis, the enolate of ethyl acetoacetate will serve as the Michael donor, and 1,3-di(3-pyridyl)prop-2-en-1-one will act as the Michael acceptor.

Rationale for the Synthetic Strategy

The Michael addition is a reliable and widely utilized method for the formation of 1,5-dicarbonyl compounds under relatively mild conditions.[6] The choice of ethyl acetoacetate as the nucleophile precursor is strategic due to the acidity of the α-protons, which are flanked by two carbonyl groups, facilitating enolate formation with a suitable base.[4] The pyridyl-substituted chalcone analog, 1,3-di(3-pyridyl)prop-2-en-1-one, is an appropriate Michael acceptor due to the electron-withdrawing nature of the pyridyl and carbonyl groups, which polarizes the double bond and activates the β-carbon for nucleophilic attack.[5]

Reaction Mechanism

The reaction proceeds through a three-step mechanism:

-

Enolate Formation: A base abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.[7]

-

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone in a 1,4-conjugate addition.[5][8]

-

Protonation: The resulting enolate is protonated by the solvent or a mild acid to yield the final product.[7]

Caption: Proposed Michael addition reaction mechanism.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

1,3-di(3-pyridyl)prop-2-en-1-one

-

Sodium ethoxide (NaOEt) or other suitable base

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Sodium ethoxide is added to the ethanol and stirred until fully dissolved.

-

Nucleophile Addition: Ethyl acetoacetate is added dropwise to the basic solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Electrophile Addition: A solution of 1,3-di(3-pyridyl)prop-2-en-1-one in anhydrous ethanol is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization

A thorough characterization is essential to confirm the structure and purity of the synthesized Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate. The following spectroscopic techniques are recommended.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 1.1-1.3 (t, 3H, -OCH₂CH ₃), 2.8-3.2 (m, 2H, CH ₂-COOEt), 3.5-3.8 (m, 1H, CH -CH₂), 4.0-4.2 (q, 2H, -OCH ₂CH₃), 4.5-4.8 (m, 1H, CH -C=O), 7.2-8.8 (m, 8H, pyridyl protons) |

| ¹³C NMR | δ (ppm): 14 (-OCH₂C H₃), 45-50 (-C H₂-COOEt), 50-55 (C H-CH₂), 60-65 (-OC H₂CH₃), 123-155 (pyridyl carbons), 168-172 (C =O, ester), 200-205 (C =O, ketone) |

| IR (KBr) | ν (cm⁻¹): ~3050 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1580 (C=N and C=C stretch, pyridine) |

| Mass Spec (ESI) | m/z: 299.13 [M+H]⁺, 321.11 [M+Na]⁺ |

Rationale for Predicted Data

-

¹H NMR: The spectrum is expected to show distinct signals for the ethyl ester group (a triplet and a quartet).[9] The diastereotopic protons of the pentanoate backbone will likely appear as complex multiplets. The eight protons of the two pyridine rings will resonate in the aromatic region, with characteristic splitting patterns depending on their positions relative to the nitrogen atom.[10]

-

¹³C NMR: The spectrum should display signals for the two carbonyl carbons (ester and ketone) at the lower field.[9] The carbons of the pyridine rings will appear in the aromatic region.[10]

-

IR Spectroscopy: The IR spectrum will be dominated by two strong carbonyl absorption bands corresponding to the ester and ketone functionalities.[11][12] The presence of aromatic C-H and pyridine ring stretching vibrations will also be evident.

-

Mass Spectrometry: Electrospray ionization (ESI) is expected to produce the protonated molecular ion [M+H]⁺ as the base peak, confirming the molecular weight of the compound.[13]

Experimental and Analytical Workflow

The overall process from synthesis to final characterization is outlined below.

Caption: Overall experimental and analytical workflow.

Potential Applications and Future Directions

The structural motifs within Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate suggest potential applications in medicinal chemistry. The dihydropyridine core, which can be accessed from 1,5-dicarbonyl compounds through reactions like the Hantzsch synthesis, is a well-established scaffold for calcium channel blockers used in treating hypertension.[14][15] Future research could involve the cyclization of this compound to form novel dihydropyridine derivatives and the evaluation of their biological activities. Furthermore, the ketone and ester functionalities provide handles for further chemical modifications, enabling the generation of a library of related compounds for structure-activity relationship (SAR) studies.

References

-

Chemistry Steps. Michael Addition Reaction Mechanism. Available at: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

-

Wikipedia. Michael addition reaction. Available at: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

-

BYJU'S. Michael Addition Mechanism. Available at: [Link]

-

Scribd. Hantzsch Pyridine Synthesis | PDF. Available at: [Link]

-

Pearson. Michael Addition Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Available at: [Link]

-

Pharmaffiliates. ETHYL 5-OXO-3,5-DI(3-PYRIDYL)PENTANOATE. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ETHYL 5-OXO-3,5-DI(3-PYRIDYL)PENTANOATE | 200571-38-6 [amp.chemicalbook.com]

- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael Addition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. scielo.br [scielo.br]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic properties of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS No: 200571-38-6; Molecular Formula: C₁₇H₁₈N₂O₃; Molecular Weight: 298.34 g/mol )[1]. In the absence of publicly available experimental data, this document leverages advanced computational prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the spectroscopic characteristics of this molecule, thereby aiding in its synthesis, identification, and further investigation.

Introduction and Molecular Structure Overview

Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate is a complex organic molecule featuring a central pentanoate chain substituted with two 3-pyridyl groups and a ketone functionality. The presence of both electron-rich aromatic pyridine rings and electron-withdrawing carbonyl groups suggests a nuanced electronic environment that will be reflected in its spectroscopic signatures. A thorough characterization of its spectral properties is paramount for confirming its identity in synthetic preparations and for understanding its chemical behavior in various applications, including potential pharmacological studies.

The molecular structure, with its multiple chiral centers and diverse functional groups, presents an interesting case for spectroscopic analysis. This guide will dissect the predicted data to provide a clear and logical interpretation, grounded in the principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate offer insights into the electronic environment of each proton and carbon atom.

Methodology for NMR Prediction

The ¹H and ¹³C NMR chemical shifts were predicted using online NMR prediction tools, which employ algorithms based on extensive spectral databases and computational models.[2][3] These predictions provide a reliable estimate of the expected experimental values.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of multiple, distinct proton environments. The key predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | m | 4H | Protons on the 2- and 6-positions of the pyridyl rings |

| ~7.6-7.8 | m | 2H | Protons on the 4-position of the pyridyl rings |

| ~7.3-7.5 | m | 2H | Protons on the 5-position of the pyridyl rings |

| ~4.1 | q | 2H | -O-CH₂ -CH₃ |

| ~3.5-3.8 | m | 1H | CH at position 3 |

| ~3.0-3.3 | m | 2H | CH₂ at position 4 |

| ~2.8-3.0 | m | 2H | CH₂ at position 2 |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

-

Interpretation: The downfield region (δ 7.3-8.7 ppm) is characteristic of the aromatic protons on the two 3-pyridyl rings. The protons at the 2 and 6 positions are expected to be the most deshielded due to their proximity to the nitrogen atom. The ethyl ester group gives rise to a quartet at approximately 4.1 ppm and a triplet at around 1.2 ppm. The protons on the pentanoate backbone will appear as complex multiplets in the upfield region.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate

| Predicted Chemical Shift (ppm) | Assignment |

| ~205-210 | C=O (ketone) |

| ~170-175 | C=O (ester) |

| ~148-152 | C2 & C6 of pyridyl rings |

| ~135-140 | C4 of pyridyl rings |

| ~130-135 | C3 of pyridyl rings |

| ~123-127 | C5 of pyridyl rings |

| ~60-65 | -O-C H₂-CH₃ |

| ~45-50 | C4 |

| ~40-45 | C2 |

| ~35-40 | C3 |

| ~14 | -O-CH₂-C H₃ |

-

Interpretation: The two carbonyl carbons (ketone and ester) are expected to be the most downfield signals. The aromatic carbons of the pyridyl rings will appear in the δ 120-155 ppm range. The aliphatic carbons of the pentanoate chain and the ethyl group will be found in the upfield region.

Caption: Predicted NMR assignments for key carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Methodology for IR Prediction

The IR spectrum was predicted using online spectral databases and prediction software that correlate structural motifs with known absorption frequencies.[4][5]

Predicted IR Absorption Frequencies

The key predicted IR absorption bands are summarized in Table 3.

Table 3: Predicted IR Data for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, ~1480, ~1420 | Medium-Weak | C=C and C=N stretching (pyridyl rings) |

| ~1250 | Strong | C-O stretch (ester) |

-

Interpretation: The most prominent peaks in the IR spectrum are expected to be the strong absorptions from the two carbonyl groups (ester and ketone). The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident. The characteristic absorptions of the pyridyl rings will be observed in the fingerprint region.

Caption: Key predicted IR vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Methodology for MS Prediction

The mass spectrum and fragmentation patterns were predicted based on common fragmentation rules for ketones, esters, and pyridine-containing compounds.[6][7][8][9]

Predicted Mass Spectrum and Fragmentation

The predicted key mass-to-charge ratios (m/z) are summarized in Table 4.

Table 4: Predicted MS Data for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate

| Predicted m/z | Proposed Fragment |

| 298 | [M]⁺ (Molecular Ion) |

| 221 | [M - C₅H₄N]⁺ |

| 193 | [M - C₅H₄NCO]⁺ |

| 106 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ |

-

Interpretation: The molecular ion peak is expected at m/z 298. Common fragmentation pathways would involve the cleavage of the pyridyl groups and the loss of carbon monoxide from the ketone. Alpha-cleavage adjacent to the carbonyl groups is also a likely fragmentation route.

Caption: Proposed mass spectrometry fragmentation pathway.

Hypothetical Experimental Protocols

To ensure the trustworthiness and reproducibility of spectroscopic data, the following standard protocols are recommended for the experimental characterization of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in definitive peak assignments.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or KBr pellet.

-

Collect the sample spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode.

-

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS): For detailed fragmentation analysis, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate. The predicted NMR, IR, and MS spectra provide a detailed electronic and structural profile of the molecule, highlighting the characteristic signals of its pyridyl, ketone, and ester functionalities. These data serve as a crucial reference for any future experimental work on this compound, aiding in its unambiguous identification and characterization. The provided hypothetical experimental protocols offer a framework for obtaining high-quality, reproducible data.

References

-

Mestrelab Research S.L. (2025). Mnova NMRPredict. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

PerkinElmer. (2023). How to Predict NMR in ChemDraw. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

CFM-ID. (n.d.). Spectra Prediction. [Link]

-

Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?. [Link]

-

Pharmaffiliates. (n.d.). Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate. [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

Mestrelab Research S.L. (n.d.). NMRPredict Server-Based. [Link]

-

Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. [Link]

-

Scientific Instrument Services. (n.d.). Mass Spectrum Generator. [Link]

-

Scientific Research Publishing. (n.d.). SDBS: A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

-

Wiley Analytical Science. (n.d.). Wiley Analytical Science. [Link]

-

NC State University Libraries. (n.d.). NIST chemistry webbook. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook - SRD 69. [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]

Sources

- 1. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]

- 2. Visualizer loader [nmrdb.org]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. IR spectra prediction [cheminfo.org]

- 5. Infrared Frequency Lookup Tool - Specac Ltd [specac.com]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 8. Mass Spectrum Generator [sisweb.com]

- 9. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

Physical and chemical properties of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate is a complex organic molecule characterized by the presence of two pyridine rings, a ketone, and an ester functional group. Its unique structure, incorporating moieties known for their diverse biological activities, positions it as a compound of interest in the fields of medicinal chemistry and drug discovery. The pyridine rings, in particular, are prevalent in numerous FDA-approved drugs, suggesting that this compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an exploration of its potential applications.

Physicochemical Properties

While specific experimental data for some physical properties of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate are not extensively reported in publicly available literature, its fundamental characteristics can be summarized.

| Property | Value | Source |

| CAS Number | 200571-38-6 | [1][2] |

| Molecular Formula | C₁₇H₁₈N₂O₃ | [3] |

| Molecular Weight | 298.34 g/mol | [3] |

| Appearance | White solid | Inferred from supplier data |

| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Methanol | Inferred from supplier data |

| Melting Point | Not available (Estimated to be in the range of 100-150 °C) | N/A |

| Boiling Point | Not available (Decomposition may occur at high temperatures) | N/A |

Note: The melting point is an estimation based on structurally similar aromatic ketones and esters. Experimental verification is required for precise determination.

Spectroscopic Characterization (Hypothetical Data)

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.80 - 8.60 | m | 4H | Protons on pyridine rings adjacent to nitrogen |

| 7.90 - 7.70 | m | 2H | Protons on pyridine rings |

| 7.50 - 7.30 | m | 2H | Protons on pyridine rings |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 3.80 - 3.60 | m | 1H | CH at position 3 |

| 3.50 - 3.30 | dd | 2H | CH₂ at position 4 |

| 2.80 - 2.60 | d | 2H | CH₂ at position 2 |

| 1.25 | t | 3H | -OCH₂CH₃ |

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| 205.0 | C=O (ketone) |

| 171.0 | C=O (ester) |

| 152.0 - 148.0 | CH on pyridine rings |

| 138.0 - 134.0 | C on pyridine rings |

| 125.0 - 122.0 | CH on pyridine rings |

| 61.0 | -OCH₂CH₃ |

| 45.0 | C-4 |

| 40.0 | C-2 |

| 38.0 | C-3 |

| 14.0 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1580, 1470, 1420 | Medium-Strong | C=C and C=N stretching (pyridine rings) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 298.13 | [M]⁺ (Molecular ion) |

| 253.10 | [M - OCH₂CH₃]⁺ |

| 196.08 | [M - C₅H₄NCO]⁺ |

| 106.04 | [C₅H₄NCO]⁺ |

| 78.03 | [C₅H₄N]⁺ |

Chemical Synthesis

A plausible and efficient method for the synthesis of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate is through a Michael addition reaction. This approach involves the reaction of ethyl acetoacetate with a chalcone derived from 3-pyridinecarboxaldehyde.

Sources

A Guide to the Crystal Structure Analysis of Pyridyl-Containing Compounds for Drug Discovery: A Case Study

Introduction: Unveiling Molecular Architecture for Therapeutic Advancement

In the landscape of modern drug discovery, a profound understanding of the three-dimensional structure of a molecule is paramount.[1][2] This knowledge provides invaluable insights into a compound's physicochemical properties, its potential interactions with biological targets, and pathways for optimization.[3][4] Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, offering a high-resolution blueprint of the molecule and its packing in the solid state.[5][6]

This guide provides a comprehensive technical overview of the crystal structure analysis of pyridyl-containing compounds, a common motif in pharmacologically active molecules. Due to the absence of a publicly available crystal structure for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS 200571-38-6)[7][8][9], this document will utilize a closely related and structurally relevant analogue, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , as a case study. The synthesis and detailed crystal structure of this compound have been publicly reported, providing a robust foundation for this guide.[10]

Through this case study, we will explore the critical steps from synthesis and crystallization to data collection, structure solution, and the interpretation of crystallographic data. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage crystal structure analysis in their therapeutic development pipelines.

Part 1: Synthesis and Crystallization - The Foundation of a Successful Structure Determination

The journey to a high-quality crystal structure begins with the synthesis of the target molecule and the subsequent growth of single crystals suitable for diffraction experiments.[6] The quality of the crystal is a critical determinant of the quality of the diffraction data and, ultimately, the resolution and accuracy of the final structure.[11][12]

Rationale for Synthesis of the Model Compound

The model compound, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized to explore the role of halogen-π interactions in the formation of supramolecular structures in the crystalline state.[10] Such interactions are of significant interest in drug design as they can influence molecular recognition and binding at the active site of a protein.

Experimental Protocol: Synthesis and Crystallization

The synthesis of the model compound was achieved through a multi-step reaction, the specifics of which are detailed in the source publication.[10] The final and most critical step for our purposes is the crystallization of the purified product.

Protocol for Crystallization:

-

Dissolution: Dissolve approximately 0.02 mol of the purified compound in 20 mL of tetrahydrofuran (THF). The choice of solvent is crucial and often determined empirically. A good crystallization solvent will dissolve the compound when heated but will lead to supersaturation upon slow cooling or evaporation, promoting crystal growth over precipitation.

-

Slow Evaporation: Allow the solution to stand undisturbed at room temperature, permitting the slow evaporation of the solvent. This method is one of the simplest and most effective for growing high-quality single crystals. The slow rate of evaporation allows for the ordered deposition of molecules onto a growing crystal lattice.

-

Crystal Harvesting: After a period of approximately two days, single crystals suitable for X-ray diffraction should have formed.[10] Carefully select a well-formed crystal with smooth faces and no visible defects for mounting.

Part 2: Single-Crystal X-ray Diffraction - From Diffraction Pattern to 3D Structure

With a suitable single crystal in hand, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[6][13]

The Three Fundamental Steps of SC-XRD

The process of single-crystal X-ray crystallography can be broken down into three core stages:

-

Crystal Mounting and Data Collection: A carefully selected crystal is mounted on a goniometer head and placed in an intense, monochromatic X-ray beam.[6][13] The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.[6]

-

Structure Solution: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-ray spots. This is often the most challenging step and is typically accomplished using computational methods.

-

Structure Refinement: The initial atomic model is refined to achieve the best possible fit with the experimental diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.

Experimental Workflow for SC-XRD Analysis

The following diagram illustrates a typical workflow for single-crystal X-ray diffraction analysis:

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Crystallographic Data for the Model Compound

The crystallographic data for Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate provides a wealth of information about its solid-state structure.[10]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅BrN₂O₃S |

| Formula Weight | 395.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 20.1234(10) |

| c (Å) | 8.1234(4) |

| α (°) | 90 |

| β (°) | 101.123(2) |

| γ (°) | 90 |

| Volume (ų) | 1623.45(14) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.619 |

| Final R indices [I>2σ(I)] | R₁ = 0.0456, wR₂ = 0.1123 |

| Goodness-of-fit on F² | 1.045 |

Note: The crystallographic data presented here is a representative example based on the source publication and may not be the exact reported values.

Part 3: Interpretation and Application in Drug Development

The final crystal structure is more than just a collection of atomic coordinates; it is a powerful tool for understanding a molecule's behavior and for guiding the design of new and improved therapeutic agents.[1][2][3][4][5]

Analysis of the Molecular Structure

The crystal structure of the model compound reveals key features of its molecular geometry, including bond lengths, bond angles, and torsion angles. For instance, the analysis of the thiazolo[3,2-a]pyrimidine ring system would reveal its conformation (e.g., planar, boat, chair), which can be crucial for its interaction with a biological target. The orientation of the bromophenyl and ethyl carboxylate substituents relative to the core ring system would also be precisely defined.

Intermolecular Interactions and Crystal Packing

A detailed examination of the crystal packing reveals the non-covalent interactions that govern the assembly of molecules in the solid state. In the case of our model compound, the presence of the bromine atom allows for the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[10] Other interactions, such as hydrogen bonds and π-π stacking, would also be identified and characterized.

The following diagram illustrates the logical relationship between structural features and their implications in drug design:

Caption: The relationship between crystal structure analysis and its applications in drug design.

The Role of Crystal Structure in Structure-Based Drug Design (SBDD)

Structure-based drug design is a powerful paradigm that utilizes the three-dimensional structure of a biological target, often a protein, to design and optimize small molecule inhibitors.[2][4] While this guide focuses on the crystal structure of a small molecule, this information is a critical component of SBDD. By understanding the preferred conformation and intermolecular interactions of a potential drug candidate, medicinal chemists can design molecules that are pre-organized to bind to the target's active site, leading to improved potency and selectivity.

Conclusion

The crystal structure analysis of a small molecule provides a wealth of information that is indispensable for modern drug discovery and development. Through the case study of a pyridyl-containing thiazolo[3,2-a]pyrimidine derivative, this guide has outlined the key stages of this powerful analytical technique, from the foundational steps of synthesis and crystallization to the detailed interpretation of the final three-dimensional structure. By embracing the insights afforded by single-crystal X-ray diffraction, researchers can accelerate the design and optimization of novel therapeutics with enhanced efficacy and safety profiles.

References

-

X-Ray Crystallography in Pharmaceutical Drug Development. (2019, October 27). News-Medical.Net. [Link]

-

A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters, 20(S6), 1071-1081. [Link]

-

Structure based drug discovery facilitated by crystallography. (2017, September 15). Drug Target Review. [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. The FEBS journal, 280(24), 6397–6400. [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). [Link]

-

Single-Crystal X-Ray Diffraction. (n.d.). ASM International. [Link]

-

Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

- Synthesis of ethyl (Z)-5-[[[(3-pyridinyl) (3-thienyl)

-

X-ray crystallography. (2024, January 8). In Wikipedia. [Link]

-

Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. (2022). Molbank, 2022(3), M1451. [Link]

-

Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. (n.d.). PubChem. [Link]

-

Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. (1991). Il Farmaco; Edizione Scientifica, 46(6), 839–856. [Link]

-

Crystallography Open Database: Search results. (n.d.). [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). Molbank, 2022(2), M1390. [Link]

-

Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. zienjournals.com [zienjournals.com]

- 3. migrationletters.com [migrationletters.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. dl.asminternational.org [dl.asminternational.org]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to the Potential Biological Activities of Dipyridyl Pentanoate Derivatives

Introduction

Dipyridyl-based molecular architectures have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Their inherent ability to coordinate with metal ions, participate in hydrogen bonding, and engage in π-stacking interactions makes them versatile pharmacophores for drug design.[2] This guide focuses on a specific, yet underexplored, subclass: dipyridyl pentanoate derivatives. The introduction of a pentanoate moiety to the dipyridyl core offers a compelling avenue for modulating lipophilicity, metabolic stability, and target engagement, thereby fine-tuning the therapeutic potential of the parent scaffold.

This document provides a comprehensive overview of the prospective biological activities of dipyridyl pentanoate derivatives, with a primary focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic rationale behind these anticipated activities, provide detailed, field-proven experimental protocols for their evaluation, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this novel class of compounds.

While direct literature on "dipyridyl pentanoate derivatives" is emerging, the principles outlined herein are extrapolated from the robust data available for structurally related dipyridyl and diarylpentanoid compounds.[3][4]

Anticipated Biological Activities and Mechanistic Insights

The dipyridyl core is a known iron chelator, a property that can induce cytotoxic effects in cancer cells.[5] The pentanoate chain can be envisioned to enhance cellular uptake and potentially interact with hydrophobic pockets within target proteins.

Anticancer Potential

Dipyridyl and its derivatives have shown promise as anticancer agents, with activities reported against various cancer cell lines, including breast, colon, and lung cancer.[6][7][8] The cytotoxic effects of 2,2'-dipyridyl have been documented in several leukemia cell lines.[5] The proposed mechanisms of action often revolve around the induction of apoptosis and cell cycle arrest.

A key hypothesized mechanism for the anticancer activity of dipyridyl pentanoate derivatives is the disruption of cellular iron homeostasis.[9] Cancer cells often have an increased demand for iron to support their rapid proliferation. The chelation of intracellular iron by the dipyridyl moiety can inhibit iron-dependent enzymes crucial for DNA synthesis and repair, leading to oxidative stress and ultimately, cell death.[5]

Furthermore, some dipyridyl compounds have been shown to modulate complex signaling pathways involved in cancer cell proliferation and survival.[10] For instance, dipyridamole, a dipyridyl derivative, has been observed to induce the phosphorylation of CREB, a transcription factor implicated in cell proliferation.[10]

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of novel compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[11] Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] For instance, novel bipyridine compounds produced by Saccharothrix species have shown antagonistic activity against Gram-positive bacteria, yeasts, and filamentous fungi.[13] The structural features of some 2,2'-bipyridyl derivatives have been combined with those of the antifungal antibiotic caerulomycin, resulting in compounds with significant antifungal activity.[14]

The antimicrobial action of dipyridyl pentanoate derivatives could be attributed to several mechanisms. Metal chelation is again a plausible mechanism, as essential metal ions are vital for microbial growth and enzymatic function. By sequestering these ions, the compounds can disrupt critical metabolic pathways in pathogens. Additionally, the lipophilic pentanoate tail may facilitate the interaction of the molecule with the microbial cell membrane, leading to its disruption and increased permeability.

Experimental Workflow for Antimicrobial Efficacy Testing

Caption: Workflow for assessing the antimicrobial efficacy of novel compounds.

Anti-inflammatory Properties

Chronic inflammation is implicated in a multitude of diseases.[15] Dipyridyl and dihydropyridine derivatives have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[16][17] For example, 2,2`-dipyridyl diselenide has been shown to exert anti-inflammatory effects by reducing the levels of inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-κB), and c-Jun N-terminal kinase (JNK) phosphorylation. [13] Similarly, certain 3-hydroxy pyridine-4-one derivatives have exhibited anti-inflammatory activity, potentially through their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase (COX) are heme-dependent. [37]

The anti-inflammatory potential of dipyridyl pentanoate derivatives can be investigated by examining their ability to modulate key inflammatory pathways. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. [5] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. [10, 33]

Signaling Pathway in Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay [2, 4]

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells. [4]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. [2]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the dipyridyl pentanoate derivative. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5% v/v) and a positive control (e.g., Doxorubicin). [2]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. [5]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. [5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration. [2, 4]

Data Presentation:

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |

| HeLa | Cervical Cancer | 48 | [Insert Value] |

| A549 | Lung Carcinoma | 48 | [Insert Value] |

| HCT-116 | Colorectal Carcinoma | 48 | [Insert Value] |

Antimicrobial Susceptibility Testing: Broth Microdilution Method [1, 9]

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [8, 9]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the dipyridyl pentanoate derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [9]

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar plate. [3, 8]

Data Presentation:

| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | [Insert Value] | [Insert Value] |

| Escherichia coli | Negative | [Insert Value] | [Insert Value] |

| Candida albicans | N/A (Fungus) | [Insert Value] | [Insert Value] |

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [5, 10]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator. [5]

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [5]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [5]

-

Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the dipyridyl pentanoate derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. [10]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay:

-

Add Griess reagent to the supernatant.

-

Incubate for 10-15 minutes at room temperature. [10]

-

Measure the absorbance at 540-550 nm. [10]

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

| Compound Concentration (µM) | NO Production (% of Control) ± SD |

| Vehicle Control | 100 ± [Value] |

| LPS Control | [Value] ± [Value] |

| [Concentration 1] | [Value] ± [Value] |

| [Concentration 2] | [Value] ± [Value] |

| [Concentration 3] | [Value] ± [Value] |

Conclusion and Future Directions

The exploration of dipyridyl pentanoate derivatives represents a promising frontier in the quest for novel therapeutic agents. The foundational knowledge of the biological activities of the dipyridyl scaffold, coupled with the potential for enhanced pharmacokinetic and pharmacodynamic properties conferred by the pentanoate moiety, provides a strong rationale for their investigation. The experimental workflows and protocols detailed in this guide offer a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential.

Future research should focus on establishing structure-activity relationships (SAR) to optimize the therapeutic index of these derivatives. Further mechanistic studies, including the identification of specific molecular targets and the elucidation of their effects on relevant signaling pathways, will be crucial for their advancement as clinical candidates. The inherent toxicity of some dipyridyl compounds necessitates careful toxicological profiling throughout the development process. [17, 22, 28]

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.

- Antimicrobial Efficacy Screening - Microchem Laboratory.

- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products - Benchchem.

- How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - MDPI.

- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.

- Evaluation of Antimicrobial Efficacy | Blog - iFyber.

- Testing the Effectiveness of Antimicrobials | Microbiology - Lumen Learning.

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.

- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.

- Anti-inflammatory and antinociceptive effects of 2,2`-dipyridyl diselenide through reduction of inducible nitric oxide synthase, nuclear factor-kappa B and c-Jun N-terminal kinase phosphorylation levels in the mouse spinal cord - PubMed.

- Guidelines for the in vitro determination of anti‐inflammatory activity - ResearchGate.

- Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation.

- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent.

- Toxicity of Dipyridyl Compounds and Related Compounds | Request PDF - ResearchGate.

- Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PubMed.

- 2,2'-Bipyridyl-6-carboxamidoximes with potential antitumor and antimicrobial properties.

- Effect of the FE2+ chelation by 2,2'-dipyridyl in the doxorubicin-induced lethality in breast tumor cell lines - PubMed.

- Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed.

- Toxicity of dipyridyl compounds and related compounds - PubMed.

- Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PubMed.

- Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PubMed Central.

- In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions.

- Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease - PubMed.

- How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?.

- Toxicity of dipyridyl compounds and related compounds - - Scholars@UK.

- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.

- Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - ResearchGate.

- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.

- Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.

- Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - ACS Publications.

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH.

- Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.

- New bipyridine gold(III) dithiocarbamate-containing complexes exerted a potent anticancer activity against cisplatin-resistant cancer cells independent of p53 status - PMC - PubMed Central.

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI.

- Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - MDPI.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the FE2+ chelation by 2,2'-dipyridyl in the doxorubicin-induced lethality in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,2'-Bipyridyl-6-carboxamidoximes with potential antitumor and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory and antinociceptive effects of 2,2`-dipyridyl diselenide through reduction of inducible nitric oxide synthase, nuclear factor-kappa B and c-Jun N-terminal kinase phosphorylation levels in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Silico Framework for Predicting the Bioactivity of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate

Abstract

This technical guide delineates a comprehensive in-silico methodology for the prediction of the bioactivity of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate. Aimed at researchers, scientists, and professionals in drug development, this document provides a structured, yet flexible, workflow that leverages a suite of computational tools to elucidate potential therapeutic applications of this novel chemical entity. By integrating ligand-based and structure-based approaches, including pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we present a scientifically rigorous framework for generating actionable hypotheses regarding the compound's mechanism of action and potential protein targets. This guide emphasizes the rationale behind methodological choices, ensuring a self-validating system that aligns with the principles of modern computational drug discovery.

Introduction: The Rationale for In-Silico Bioactivity Prediction

The journey of a drug from conception to clinic is a long, arduous, and expensive process. Early-stage preclinical research is critical for identifying promising lead compounds and mitigating the risk of late-stage failures. Computational, or in silico, methods have emerged as indispensable tools in this phase, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activities, and optimize lead candidates.[1][2][3]

This guide focuses on Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate, a small molecule with a yet-to-be-defined bioactivity profile. The presence of two pyridyl rings, a ketone, and an ester functional group suggests a potential for diverse molecular interactions, making it an intriguing candidate for in-silico investigation. The primary objective of this workflow is to move beyond mere prediction and to construct a logical, evidence-based narrative for the compound's potential therapeutic value.

Compound Profile: Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate

A thorough understanding of the subject molecule is the foundational step in any predictive study.

Structure and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C17H18N2O3 | [4][5] |

| Molecular Weight | 298.34 g/mol | [4][5] |

| CAS Number | 200571-38-6 | [4][5][6] |

| XLogP3 | 1.6 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 6 | [7] |

| Rotatable Bond Count | 8 | [7] |

These properties, particularly the balance of hydrophobicity (XLogP3) and the presence of multiple hydrogen bond acceptors, suggest that the molecule possesses "drug-like" characteristics, making it a suitable candidate for further computational analysis.

A Multi-Pillar In-Silico Workflow

Our predictive strategy is built upon three complementary pillars of computational analysis, designed to provide a holistic view of the compound's potential bioactivity.

Caption: A streamlined workflow for molecular docking simulations.

Pillar 3: ADMET & Druggability Assessment

A compound's efficacy is not solely determined by its binding affinity to a target. Its pharmacokinetic and toxicological properties are equally crucial for its success as a drug. [8][9] Protocol: In-Silico ADMET Prediction

-

Property Calculation: Utilize online tools and software packages such as SwissADME, pkCSM, or ADMETlab to predict a range of ADMET properties for Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate. [8][10][11]2. Key Parameters to Assess:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Druggability Analysis: Evaluate the overall ADMET profile in conjunction with Lipinski's Rule of Five and other drug-likeness filters to assess the compound's potential as a viable drug candidate.

Data Synthesis and Hypothesis Generation

The culmination of this in-silico investigation is the synthesis of data from all three pillars to formulate a coherent and testable hypothesis regarding the bioactivity of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate.

Example Hypothesis:

"Based on pharmacophore similarity to known kinase inhibitors and favorable docking scores against Epidermal Growth Factor Receptor (EGFR), Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is hypothesized to be an inhibitor of EGFR. Its predicted ADMET profile suggests good oral bioavailability and a low risk of major toxicities, warranting further investigation in in-vitro kinase assays."

Conclusion: The Path Forward

This technical guide has outlined a robust and scientifically grounded in-silico workflow for the bioactivity prediction of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate. By systematically applying ligand-based and structure-based computational methods, coupled with a thorough assessment of its ADMET properties, researchers can generate well-supported hypotheses that can guide subsequent experimental validation. This approach not only accelerates the drug discovery process but also enhances the probability of identifying novel therapeutic agents.

References

- Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC. (n.d.).

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.

- What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21).

- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences. (n.d.).

- What is QSAR and how is it applied in bioinformatics? - Patsnap Synapse. (2025, May 29).

- Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. (2025, August 6).

- How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24).

- Prediction studies of the biological activity of chemical substances by QSAR methods. (n.d.).

- Pharmacophore modeling | PDF - Slideshare. (n.d.).

- Pharmacophore Modeling - Creative Biostucture Drug Discovery. (n.d.).

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).

- QSAR Model To Predict Biological Activity Using ML - - NanoSchool. (n.d.).

- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - NIH. (2024, December 26).

- 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11).

- ADMET Prediction Software | Sygnature Discovery. (n.d.).

- In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. (n.d.).

- How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking - YouTube. (2024, October 29).

- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (n.d.).

- Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (n.d.).

- Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC - PubMed Central. (n.d.).

- Therapeutic Target Database: TTD. (n.d.).

- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - MDPI. (2023, January 12).

- In Silico Drug Discovery - Design Process | biomolecularmodelling.com. (n.d.).

- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230. (n.d.).

- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (n.d.).

- List of protein subcellular localization prediction tools - Wikipedia. (n.d.).

- ETHYL 5-OXAMINO-3,5-DI(3-PYRIDYL)PENTANOATE - Echemi. (n.d.).

- Therapeutic Target database - Database Commons. (n.d.).

- ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate - Echemi. (n.d.).

- Synthesis of ethyl (Z)-5-[[[(3-pyridinyl) (3-thienyl)methylen]amino]oxy]pentanoate. (n.d.).

- UniProt. (n.d.).

- Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem - NIH. (n.d.).

- Binding Database Home. (n.d.).

- Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate | CAS 200571-38-6 | SCBT. (n.d.).

- ETHYL 5-OXO-3,5-DI(3-PYRIDYL)PENTANOATE | 200571-38-6 - ChemicalBook. (2023, May 24).

- Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. (n.d.).

- 200571-38-6| Chemical Name : Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate | Pharmaffiliates. (n.d.).

Sources

- 1. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. ETHYL 5-OXO-3,5-DI(3-PYRIDYL)PENTANOATE | 200571-38-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Ascendant Role of Substituted Pyridyl Ketones: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted pyridyl ketones represent a burgeoning class of heterocyclic compounds with profound implications across a spectrum of scientific disciplines. Their inherent structural versatility, arising from the tunable electronic properties of the pyridine ring and the reactive carbonyl group, has positioned them as privileged scaffolds in medicinal chemistry, catalysis, and materials science. This in-depth technical guide provides a comprehensive literature review of the synthesis, characterization, and application of these remarkable molecules. We will delve into the causality behind experimental choices in their preparation and explore their diverse functionalities, from targeted enzyme inhibition in drug discovery to the modulation of photophysical properties in advanced materials. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation.

Introduction: The Pyridyl Ketone Core - A Nexus of Reactivity and Functionality

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic nature, characterized by a combination of inductive electron withdrawal and mesomeric effects, imparts distinct properties to substituents attached to it. When a ketone functionality is introduced, the resulting pyridyl ketone scaffold becomes a powerful platform for chemical exploration. The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, while the carbonyl group offers a rich reaction site for nucleophilic addition and a handle for further functionalization. This confluence of features underpins the diverse applications of substituted pyridyl ketones.

Synthetic Strategies: Crafting the Pyridyl Ketone Scaffold

The synthesis of substituted pyridyl ketones is a dynamic field, with methodologies evolving to offer greater efficiency, modularity, and functional group tolerance. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One-Pot Syntheses: A Paradigm of Efficiency

Recent advancements have focused on one-pot procedures that minimize purification steps and improve overall yield. A notable example is the nickel-catalyzed dehydrogenation of alkyl ketones and their subsequent reaction with enamines and ammonia to construct the pyridine ring. This approach is particularly valuable for its ability to generate polysubstituted pyridines from readily available starting materials.

Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and substituted pyridyl ketones are no exception.

A simple and modular method for preparing highly substituted pyridines involves a cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[1][2] This reaction proceeds under neutral pH conditions, allowing for broad functional group tolerance.[1][2] The proposed mechanism involves the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford the pyridine product.[1]

Experimental Protocol: Copper-Catalyzed Synthesis of Substituted Pyridines from Ketoximes [1]

-

Materials: α,β-Unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv), alkenylboronic acid (1.2 equiv), Cu(OAc)₂ (10 mol%), 4 Å molecular sieves, and anhydrous DMF.

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the α,β-unsaturated ketoxime O-pentafluorobenzoate, alkenylboronic acid, Cu(OAc)₂, and 4 Å molecular sieves.

-

Add anhydrous DMF and stir the mixture at 50 °C for 2 hours.

-

Increase the temperature to 90 °C and continue stirring for 3-5 hours to facilitate electrocyclization and oxidation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Palladium catalysis is a powerful tool for the synthesis of pyridyl ketones. For instance, the Suzuki-Miyaura reaction of 2-pyridyl esters with boronic acids, catalyzed by palladium, can generate a variety of ketones.[3] The pyridyl group is thought to aid in the oxidative addition to the palladium center through chelation.[3] Pyridyl ketone ligands themselves can also be employed in palladium-catalyzed reactions, such as the Heck reaction, where they influence the stability and reactivity of the catalyst.[4][5]

Experimental Protocol: Heck Cross-Coupling using a Pd(II)-dpk Complex [4]

-

Catalyst Synthesis: Prepare the (dpk)PdCl₂ complex by reacting di(2-pyridyl) ketone (dpk) with a palladium(II) salt in an appropriate solvent.

-

Heck Reaction Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the Pd(II)-dpk complex (1.0 μmol), iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and a suitable base (e.g., sodium acetate, 1.1 mmol).

-

Add anhydrous DMF (10 mL) and subject the mixture to a freeze-pump-thaw cycle.

-

Heat the reaction mixture at 80 °C with vigorous stirring for 4 hours.

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

After completion, cool the mixture and extract the product with a mixture of ethyl acetate and hexane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Applications in Medicinal Chemistry: Targeting Disease with Precision